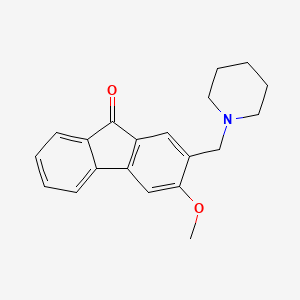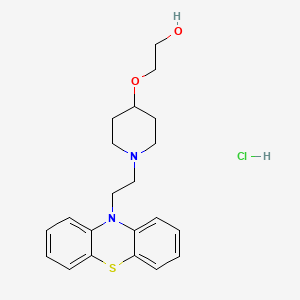
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. One common method starts with the reaction of phenothiazine with ethylene oxide to form 2-(10H-phenothiazin-10-yl)ethanol . This intermediate is then reacted with 1-(2-chloroethyl)-4-piperidinol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine ring typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: The compound is used in the development of various pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which is the basis for its antipsychotic effects. Additionally, the compound can interact with histamine and serotonin receptors, contributing to its antiemetic and antihistaminic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used primarily as an antipsychotic agent.
Uniqueness
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific chemical structure, which allows it to interact with multiple receptor types, providing a broad range of pharmacological effects
Eigenschaften
CAS-Nummer |
40255-67-2 |
|---|---|
Molekularformel |
C21H27ClN2O2S |
Molekulargewicht |
407.0 g/mol |
IUPAC-Name |
2-[1-(2-phenothiazin-10-ylethyl)piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C21H26N2O2S.ClH/c24-15-16-25-17-9-11-22(12-10-17)13-14-23-18-5-1-3-7-20(18)26-21-8-4-2-6-19(21)23;/h1-8,17,24H,9-16H2;1H |
InChI-Schlüssel |
BYFWOZDZQJXXTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OCCO)CCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)

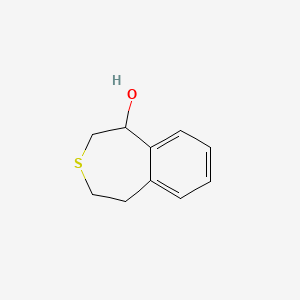
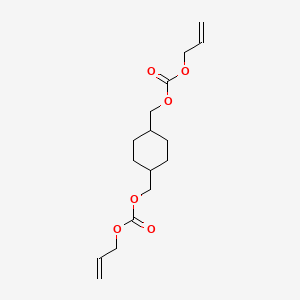
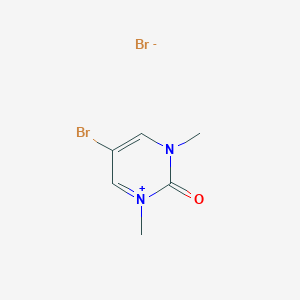
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)

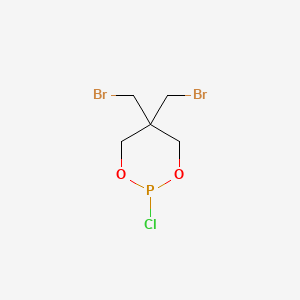
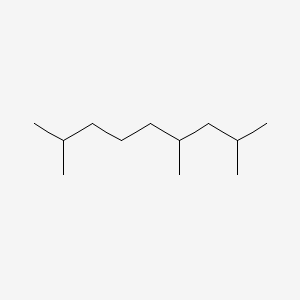
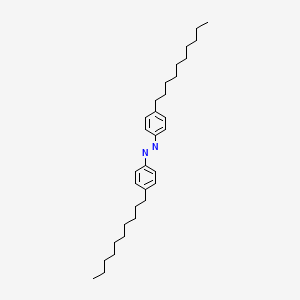
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
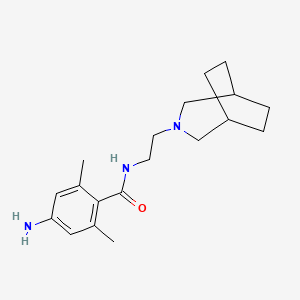
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
